molecular formula C19H20N2O4 B11027814 N-(4-hydroxyphenyl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide

N-(4-hydroxyphenyl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11027814
M. Wt: 340.4 g/mol
InChI Key: DPOHLQSIQZZWNM-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a hydroxyphenyl group, and a methoxybenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Hydroxyphenyl Group: This step involves the reaction of the pyrrolidine intermediate with a hydroxyphenyl derivative under suitable conditions.

    Attachment of the Methoxybenzyl Group: This can be done through a nucleophilic substitution reaction, where the methoxybenzyl group is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-hydroxyphenyl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The methoxybenzyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)-1-benzyl-5-oxopyrrolidine-3-carboxamide: Lacks the methoxy group, which may affect its binding properties.

    N-(4-hydroxyphenyl)-1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide: Contains a chloro group instead of a methoxy group, which may alter its reactivity and biological activity.

Uniqueness

N-(4-hydroxyphenyl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of both the hydroxyphenyl and methoxybenzyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H20N2O4/c1-25-17-5-3-2-4-13(17)11-21-12-14(10-18(21)23)19(24)20-15-6-8-16(22)9-7-15/h2-9,14,22H,10-12H2,1H3,(H,20,24)

InChI Key

DPOHLQSIQZZWNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CC(CC2=O)C(=O)NC3=CC=C(C=C3)O

Origin of Product

United States

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